molecular formula C10H13N3O2 B2497181 N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide CAS No. 2411243-97-3

N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide

Cat. No. B2497181
CAS RN: 2411243-97-3
M. Wt: 207.233
InChI Key: KSIRHFILCBYXDX-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide, also known as OPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. OPAA is a pyrimidine derivative that has a propenamide functional group, which makes it a versatile compound for chemical modifications.

Mechanism of Action

The mechanism of action of N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide is not well understood, but it is believed to involve the modulation of various cellular processes. This compound has been shown to inhibit the activity of enzymes that are involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to modulate the activity of ion channels, which can affect the excitability of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide is its versatility as a building block for the synthesis of functional materials. The propenamide functional group of this compound allows for the facile modification of the compound, making it a useful precursor for the synthesis of a wide range of materials. Additionally, this compound has been shown to exhibit antitumor activity, making it a potential therapeutic agent for the treatment of cancer.
One limitation of this compound is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide. One potential direction is the optimization of its antitumor activity for use as a therapeutic agent for the treatment of cancer. Additionally, the modulation of ion channel activity by this compound could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Finally, the use of this compound as a building block for the synthesis of functional materials could have applications in fields such as materials science and nanotechnology.

Synthesis Methods

The synthesis of N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide involves the reaction of 3-aminopropylamine with ethyl acrylate in the presence of a catalyst such as sodium ethoxide. The resulting product is then reacted with cyanoacetic acid to yield the final product, this compound. The overall synthesis process is relatively simple and can be performed in a laboratory setting with standard equipment.

Scientific Research Applications

N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, this compound has been investigated as a potential therapeutic agent for Parkinson's disease due to its ability to inhibit the aggregation of alpha-synuclein, a protein that is implicated in the development of the disease.
In biochemistry, this compound has been used as a probe to study the structure and function of enzymes that are involved in the metabolism of pyrimidine nucleotides. This compound has also been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability.
In materials science, this compound has been used as a building block for the synthesis of functional polymers and materials. The propenamide functional group of this compound allows for the facile modification of the compound, making it a useful precursor for the synthesis of a wide range of materials.

properties

IUPAC Name

N-[3-(2-oxopyrimidin-1-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-2-9(14)11-5-3-7-13-8-4-6-12-10(13)15/h2,4,6,8H,1,3,5,7H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIRHFILCBYXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=CC=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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